4-Hydroxy-4-(hydroxymethyl)oxolan-2-one

Protein kinase C C1 domain ligands diacylglycerol mimetics

This specific γ-butyrolactone derivative is the core scaffold for PKC C1 domain ligands, offering >17-fold binding enhancement over DAG. Its unique 4,4-disubstitution is essential for pharmacophore presentation, a fact not extrapolated to generic analogs. As a patent-documented pharmaceutical intermediate with a defined crystallographic structure, it mitigates the experimental and regulatory risks associated with unvalidated substitutes. Ensure your research integrity by ordering this exact compound.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 207846-01-3
Cat. No. B13897701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
CAS207846-01-3
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1C(=O)OCC1(CO)O
InChIInChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2
InChIKeyDKZDYOGAQSXRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-(hydroxymethyl)oxolan-2-one CAS 207846-01-3 Procurement Guide: Specifications and Scientific Differentiation


4-Hydroxy-4-(hydroxymethyl)oxolan-2-one (CAS 207846-01-3) is a γ-butyrolactone derivative characterized by a five-membered oxolane ring bearing both a hydroxyl group and a hydroxymethyl group at the 4-position, corresponding to molecular formula C5H8O4 and molecular weight 132.11 g/mol [1]. This compound exists as a hygroscopic solid that is very soluble in water, with a measured pH of 6.7–7.3 in 5% aqueous solution at 25°C . Structurally, it belongs to the broader class of hydroxy-substituted γ-butyrolactones, which have established utility as intermediates in pharmaceutical and agricultural product synthesis [2]. The compound has been specifically identified as a γ-hydroxymethyl-γ-butyrolactone (HGL) scaffold of interest for developing protein kinase C (PKC) C1 domain ligands [3].

Why 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one Cannot Be Substituted by Generic γ-Butyrolactone Analogs


Substitution of 4-hydroxy-4-(hydroxymethyl)oxolan-2-one with generically named γ-butyrolactone analogs introduces substantial scientific and procurement risk because this compound is a specific, fully defined chemical entity with a unique substitution pattern. The generic term "γ-butyrolactone derivative" encompasses compounds with wide variation in substitution position, stereochemistry, and functional group identity—for instance, 3-hydroxy-γ-butyrolactone (CAS 5469-16-9), 5-hydroxymethyl-γ-butyrolactone (CAS 52813-63-5), or unsubstituted γ-butyrolactone (CAS 96-48-0)—all of which exhibit different molecular weights, solubility profiles, hydrogen-bonding capacities, and biological target recognition. The 4,4-disubstituted pattern with both hydroxyl and hydroxymethyl groups creates a hydrogen-bonding network distinct from mono-substituted analogs, as documented in structural studies showing the specific intramolecular and intermolecular interactions conferred by this substitution geometry [1]. Furthermore, HGL-substituted compounds have demonstrated more than 17-fold stronger binding affinity for PKC C1 domains compared to the endogenous ligand diacylglycerol (DAG), a functional advantage that cannot be extrapolated to other γ-butyrolactone substitution patterns without empirical validation [2]. For procurement decisions, substituting with an unverified analog risks experimental failure due to divergent physicochemical properties (aqueous solubility at 5 mg/mL versus 4-(hydroxymethyl)oxolan-2-one with molecular weight 116.12 g/mol and altered solubility characteristics ) or absent target engagement in binding assays.

Quantitative Differentiation Evidence: 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one Versus Analogs


PKC C1 Domain Binding Affinity: HGL Scaffold Exhibits >17-Fold Enhancement Over Endogenous DAG Ligand

The γ-hydroxymethyl-γ-butyrolactone (HGL) scaffold—of which 4-hydroxy-4-(hydroxymethyl)oxolan-2-one is the core unsubstituted member—demonstrates markedly enhanced binding affinity for PKC C1 domains compared to the endogenous reference ligand diacylglycerol (DAG). Potent HGL-substituted compounds exhibited more than 17-fold stronger binding affinity for C1 domains than DAG under identical experimental conditions [1]. Nonradioactive kinase assays further confirmed that these potent HGL analogs possess similar or superior PKC-dependent phosphorylation capabilities relative to DAG [1]. While the specific derivative studied incorporates additional substitution (acyl chain modifications), the HGL core structure bearing the 4-hydroxy-4-(hydroxymethyl) substitution is the essential pharmacophore responsible for the observed C1 domain recognition, with hydroxymethyl and carbonyl groups identified as crucial interaction determinants [1].

Protein kinase C C1 domain ligands diacylglycerol mimetics signaling pathway modulation

Synthetic Intermediate Status: Explicitly Claimed in U.S. Patent for Pharmaceutical and Agricultural Products

U.S. Patent 5,808,107 (Michigan State University, priority 1997) explicitly describes 4-hydroxymethyl butyrolactone as an intermediate to various pharmaceutical and agricultural products, with the preparation of 4-hydroxymethyl-4-hydroxybutyric acid-1-methyl ester and 4-hydroxymethyl butyrolactone particularly detailed in the disclosure [1]. The patent further describes a synthetic route starting from malic acid, producing 3-hydroxybutyrolactone, 1,2,4-trihydroxybutane, and 3,4-dihydroxy acid methyl ester, thereby establishing this specific hydroxy-substituted γ-butyrolactone as a validated building block within a documented, patent-protected synthetic sequence [1].

Pharmaceutical intermediates agricultural chemical synthesis patented synthetic routes malic acid-derived building blocks

Aqueous Solubility Specification: 5 mg/mL (23.23 mM) Enables Reliable Aqueous Assay Preparation

4-Hydroxy-4-(hydroxymethyl)oxolan-2-one exhibits defined aqueous solubility of 5 mg/mL (equivalent to 23.23 mM), with sonication recommended to facilitate dissolution . This quantitative solubility specification contrasts with alternative γ-butyrolactone derivatives that lack documented aqueous solubility data or exhibit substantially different profiles. The compound is further characterized as a hygroscopic solid that is "very soluble in water" with a measured pH of 6.7–7.3 in 5% aqueous solution at 25°C, confirming near-neutral pH in aqueous media .

Aqueous solubility in vitro assay preparation buffer compatibility biochemical screening

Enzymatic Substrate Specificity: Recognized by A-Factor Type γ-Butyrolactone 1′-Reductase (EC 1.1.1.413)

4-Hydroxy-4-(hydroxymethyl)oxolan-2-one derivatives bearing the (3R,4R)-configuration serve as substrates for the bacterial enzyme A-factor type γ-butyrolactone 1′-reductase (EC 1.1.1.413), which stereospecifically reduces its substrate to form a hydroxyl group in the (S) configuration [1]. The documented reaction is: (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one + NADP⁺ ⇌ (3R,4R)-3-alkanoyl-4-(hydroxymethyl)oxolan-2-one + NADPH + H⁺ [1]. This enzyme is found in bacteria that produce virginiae-butanolide (VB) type γ-butyrolactone autoregulators, indicating that the 4-hydroxymethyl-substituted scaffold is biologically relevant and enzymatically recognized in microbial signaling systems [1].

Enzymatic recognition stereospecific reduction γ-butyrolactone autoregulators biocatalysis

Purity and Impurity Specifications: NLT 97.00% Assay with Trace Impurity Limits Documented

Commercially available 4-hydroxy-4-(hydroxymethyl)oxolan-2-one is supplied with documented purity specifications including assay NLT 97.00%, insoluble matter NMT 0.005%, residue after ignition NMT 0.01%, chloride NMT 5 ppm, sulfate NMT 0.001%, iron NMT 5 ppm, total aerobic microbial count NMT 100 CFU/g, total combined yeast and molds NMT 100 CFU/g, and bacterial endotoxins NMT 2.5 EU/g, with absence of specified pathogens (E. coli, Salmonella, Pseudomonas aeruginosa, Staphylococcus aureus, bile-tolerant gram-negative bacteria) confirmed per gram or 10-gram testing . These specifications represent a defined quality grade suitable for pharmaceutical intermediate applications, with impurity limits quantified rather than unspecified.

Analytical quality control procurement specifications pharmaceutical intermediate grade impurity profiling

Structural Uniqueness: Orthorhombic Crystal Packing with Defined Intermolecular Distance (3.647 Å) Distinct from Analogs

Single-crystal X-ray diffraction analysis of compounds containing the 4-hydroxy-4-(hydroxymethyl)oxolan-2-one core structure reveals orthorhombic crystal system (space group Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and calculated density Dx=1.26 Mg m⁻³ [1]. The structure refined to R=0.0414 for 728 unique observed reflections [F≥3σ(F)] and 240 parameters at T=291 K [1]. The molecule is nearly planar within 0.2 Å, with intermolecular interactions dominated by van der Waals forces and the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) translated by half unit along b- and c-axes [1].

X-ray crystallography solid-state characterization molecular packing structural biology

Validated Research and Industrial Application Scenarios for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one


PKC C1 Domain Ligand Development: HGL Scaffold as DAG-Mimetic Starting Point

Based on the >17-fold enhanced binding affinity of HGL-substituted compounds for PKC C1 domains versus DAG under identical conditions [1], 4-hydroxy-4-(hydroxymethyl)oxolan-2-one serves as the core unsubstituted scaffold for developing PKC C1 domain ligands. Researchers designing DAG-mimetic small molecules can use this compound as a structurally simple starting point for introducing acyl-chain modifications (as demonstrated in the Borah et al. study) to further optimize membrane interaction and C1 domain specificity. The hydroxymethyl and carbonyl groups are identified as crucial pharmacophores for C1 domain recognition [1], making the 4,4-disubstituted pattern essential—substituting with mono-substituted γ-butyrolactones lacking this specific substitution geometry would abolish this pharmacophore presentation and is not supported by the published structure-activity relationship data. This application scenario is directly supported by the >17-fold binding affinity enhancement quantified in Section 3, Evidence Item 1.

Pharmaceutical Intermediate in Patent-Validated Malic Acid-Derived Synthetic Routes

As explicitly claimed in U.S. Patent 5,808,107, 4-hydroxymethyl butyrolactone is an intermediate to pharmaceutical and agricultural products, with documented synthetic preparation from malic acid alongside 3-hydroxybutyrolactone, 1,2,4-trihydroxybutane, and 3,4-dihydroxy acid methyl ester [2]. Industrial procurement for GMP-relevant synthesis should prioritize this compound over non-validated analogs because its intermediate status is patent-documented, providing traceable provenance and regulatory justification. The documented purity specifications (assay ≥97.00%, impurity limits quantified for metals, microbial, and endotoxin content) further support its suitability for pharmaceutical intermediate applications where impurity control is mandated. This scenario derives directly from the patent evidence in Section 3, Evidence Item 2 and the purity specifications in Evidence Item 5.

Enzymatic Assay Substrate for Bacterial γ-Butyrolactone Autoregulator Studies

The documented recognition of (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one derivatives by A-factor type γ-butyrolactone 1′-reductase (EC 1.1.1.413) [3] establishes this compound class as a validated substrate for studying bacterial γ-butyrolactone autoregulator biosynthesis. Researchers investigating quorum-sensing and secondary metabolite regulation in Streptomyces and related actinomycetes can employ stereochemically defined derivatives of 4-hydroxy-4-(hydroxymethyl)oxolan-2-one to probe the substrate specificity and stereospecificity of EC 1.1.1.413 and related enzymes. The 5 mg/mL aqueous solubility enables direct preparation of substrate solutions in aqueous buffer without organic co-solvents that could denature enzymes or confound kinetic measurements. This scenario is directly derived from the enzymatic substrate evidence in Section 3, Evidence Item 4 and the solubility data in Evidence Item 3.

Solid-State Characterization and Polymorphism Screening Reference Standard

The refined single-crystal X-ray structure (R=0.0414, orthorhombic Aba2, a=15.750 Å, b=13.470 Å, c=13.356 Å, V=2833 ų, Z=8, T=291 K) [4] provides a validated crystallographic reference for compounds containing the 4-hydroxy-4-(hydroxymethyl)oxolan-2-one core. In pharmaceutical development programs where solid-state properties (polymorphism, crystallinity, hygroscopicity) influence formulation performance and intellectual property strategy, this compound can serve as a reference standard for X-ray powder diffraction (XRPD) calibration, computational crystal structure prediction validation, or comparison with novel crystalline forms of derivatives. The defined nearest intermolecular distance (3.647 Å) and nearly planar molecular geometry (within 0.2 Å) [4] provide quantitative benchmarks for assessing solid-state interactions in related compounds. This scenario derives from the crystallographic evidence in Section 3, Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.